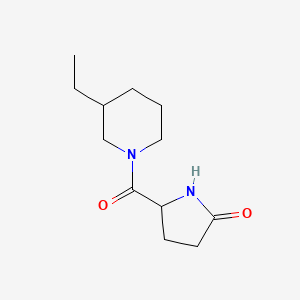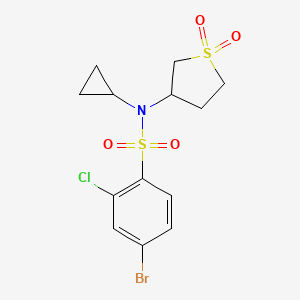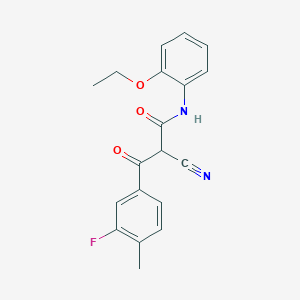![molecular formula C13H19NO5S B7571916 Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate, also known as PPSA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PPSA belongs to the class of sulfonamide compounds, which have been widely used in the development of drugs targeting various diseases.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX plays a crucial role in the regulation of pH in cancer cells, and its inhibition leads to a decrease in pH, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate has been shown to have several biochemical and physiological effects, including the inhibition of CAIX activity, induction of apoptosis, and cell cycle arrest. Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate is its potent anti-cancer activity against various cancer cell lines. Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate also exhibits a high degree of selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate is its poor water solubility, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate. One potential area of research is the development of more efficient synthesis methods for Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate, which can improve its yield and purity. Another area of research is the development of novel drug delivery systems for Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate, which can improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to investigate the potential of Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate in combination with other anti-cancer drugs, which can enhance its anti-cancer activity and reduce the risk of drug resistance.
Métodos De Síntesis
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate can be synthesized through a multistep process involving the reaction of 4-propoxyaniline with chlorosulfonic acid, followed by the reaction with ethyl glyoxylate. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate exhibits potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer. Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-3-9-19-11-5-7-12(8-6-11)20(16,17)14-10-13(15)18-4-2/h5-8,14H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVOUDKAFROCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)



![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)


![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)


![3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)